![molecular formula C17H25F3N2O3S B2577832 4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide CAS No. 2319720-65-3](/img/structure/B2577832.png)
4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide, also known as TFETPS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides and has been found to have various biochemical and physiological effects.
作用機序
4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide blocks the Kv1.3 channel by binding to a specific site on the channel protein. This binding prevents the flow of potassium ions through the channel, which in turn inhibits the activation and proliferation of T lymphocytes. This mechanism of action has been confirmed through electrophysiological studies and molecular modeling.
Biochemical and Physiological Effects:
4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide has been found to have various biochemical and physiological effects. In addition to its role as a Kv1.3 channel blocker, it has been shown to inhibit the production of pro-inflammatory cytokines such as IL-2 and IFN-γ. It has also been found to induce apoptosis in T lymphocytes. These effects suggest that 4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide may have potential therapeutic applications in immune-related diseases.
実験室実験の利点と制限
4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide has several advantages as a research tool. It is a highly selective blocker of the Kv1.3 channel, which allows for specific targeting of this channel in experiments. It is also relatively stable and has a long half-life, which makes it suitable for in vitro and in vivo experiments. However, 4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide has some limitations. It is a relatively complex molecule to synthesize, which can limit its availability and increase its cost. Additionally, its selectivity for the Kv1.3 channel may limit its use in experiments that involve other ion channels.
将来の方向性
There are several future directions for research on 4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide. One area of interest is its potential therapeutic applications in immune-related diseases. Further studies are needed to determine the efficacy and safety of 4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide in animal models and clinical trials. Another area of interest is the development of new Kv1.3 channel blockers based on the structure of 4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide. These compounds may have improved selectivity and potency compared to 4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide. Finally, there is a need for further studies on the mechanism of action of 4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide and its effects on other ion channels and physiological processes.
合成法
The synthesis of 4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide involves the reaction of 4-propoxybenzenesulfonyl chloride with N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]amine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using column chromatography. The yield of 4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide is typically around 50-60%.
科学的研究の応用
4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide has been widely used in scientific research as a tool to study the role of certain ion channels in various physiological processes. It has been found to be a potent and selective blocker of the voltage-gated potassium channel Kv1.3. This channel is expressed in T lymphocytes and plays a critical role in the activation and proliferation of these cells. Therefore, 4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide has been used to study the role of Kv1.3 in various immune-related diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.
特性
IUPAC Name |
4-propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3N2O3S/c1-2-11-25-15-3-5-16(6-4-15)26(23,24)21-12-14-7-9-22(10-8-14)13-17(18,19)20/h3-6,14,21H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAFTDKXXKNMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

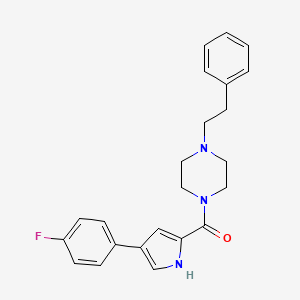
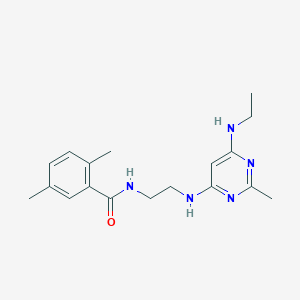
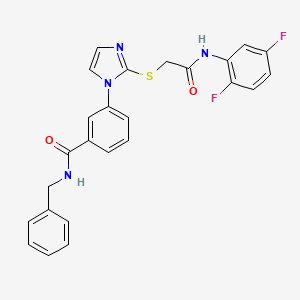
![4-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2577755.png)
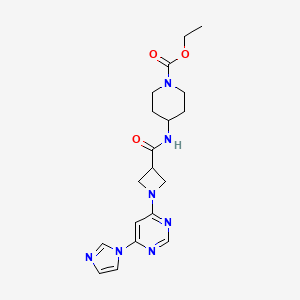
![N-(4-methylbenzyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2577760.png)
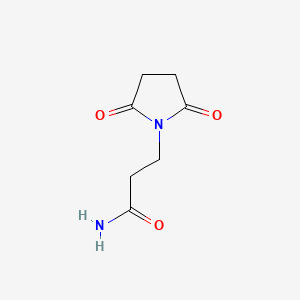
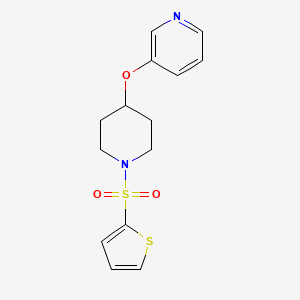
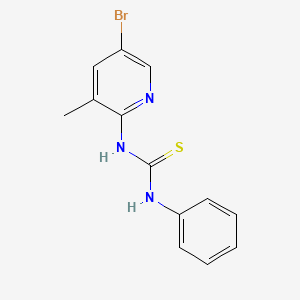
![N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2577765.png)

![[(6-Chloropyridazin-3-yl)amino]acetic acid](/img/structure/B2577767.png)
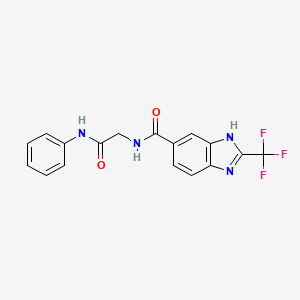
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2577772.png)